molecular formula C20H21NO B1614189 (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone CAS No. 898763-26-3

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone

Cat. No.: B1614189
CAS No.: 898763-26-3
M. Wt: 291.4 g/mol
InChI Key: BMJKPFAKNKKKTF-UHFFFAOYSA-N
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Description

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone is a methanone derivative featuring two distinct aromatic systems linked via a ketone bridge. Its structure comprises:

  • A 2,5-dimethylphenyl group: A benzene ring substituted with methyl groups at the 2- and 5-positions, contributing steric bulk and electron-donating effects.
  • A substituted phenyl group: The phenyl ring is modified at the 2-position with a (2,5-dihydro-1H-pyrrol-1-yl)methyl moiety.

This compound’s molecular formula is C₂₀H₂₁NO (molecular weight: 291.39 g/mol), as inferred from structurally analogous compounds .

Properties

IUPAC Name

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-9-10-16(2)19(13-15)20(22)18-8-4-3-7-17(18)14-21-11-5-6-12-21/h3-10,13H,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJKPFAKNKKKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643934
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-26-3
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone, with CAS number 898763-26-3, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H21_{21}NO
  • Molecular Weight : 291.39 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antifungal Activity

Research indicates that derivatives of pyrrole compounds exhibit antifungal properties. For instance, a related compound, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate, demonstrated significant antifungal efficacy against Aspergillus fumigatus. In animal models, treatment with this compound resulted in a 60% increase in survival rates among infected mice at a dosage of 200 mg/kg body weight, showcasing its potential as an antifungal agent .

Antioxidant and Anti-inflammatory Properties

Molecular docking studies have suggested that compounds similar to this compound possess antioxidant and anti-inflammatory properties. These effects are attributed to their ability to interact with various biological targets involved in oxidative stress and inflammation .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies suggest that:

  • Cellular Interaction : The compound may interact with cellular receptors or enzymes involved in inflammatory pathways.
  • Reactive Oxygen Species (ROS) : It may reduce ROS levels in cells, contributing to its antioxidant effects.

Case Studies and Research Findings

StudyFindings
Antifungal Efficacy The compound showed a significant increase in survival rates in Aspergillus fumigatus-infected mice when administered at 200 mg/kg .
Molecular Docking Studies Indicated strong antioxidant and anti-inflammatory potential through interaction with specific biological targets .
Toxicity Profile Related compounds have been shown to be nontoxic to RAW cells at concentrations up to 312.5 µg/ml .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone with structurally related methanone derivatives:

Compound CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound N/A 2,5-Dimethylphenyl; 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl C₂₀H₂₁NO 291.39 Reference compound for comparison.
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone 898763-35-4 3,5-Dimethylphenyl; 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl C₂₀H₂₁NO 291.39 Substituent position : Methyl groups on phenyl ring shifted to 3,5-positions. Altered steric/electronic effects.
(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone 898763-41-2 4-Chloro-2-fluorophenyl; 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl C₁₉H₁₆ClFNO 343.79 Electron-withdrawing groups : Chloro and fluoro substituents enhance polarity and reactivity.
2-Chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethanone N/A 2-Methylphenyl; 2,5-dimethylpyrrole; chloroethyl ketone C₁₆H₁₇ClNO 286.77 Functional group variation : Ethyl ketone replaces methanone bridge; pyrrole is fully substituted.

Key Comparative Insights :

Substituent Position Effects: The 3,5-dimethylphenyl analog differs from the target compound in the placement of methyl groups. Halogenated analogs (e.g., CAS 898763-41-2 ) exhibit increased molecular weight and polarity due to electronegative chlorine and fluorine atoms. These groups may enhance metabolic stability or alter pharmacokinetics.

Heterocyclic Modifications :

  • The 2,5-dihydro-1H-pyrrole moiety in the target compound introduces partial unsaturation, which can influence conformational dynamics and electronic properties compared to fully saturated or aromatic heterocycles (e.g., piperidine or pyridine derivatives ).

Research Findings and Implications

  • Electronic Effects : Electron-donating methyl groups (in 2,5-dimethylphenyl) may stabilize the ketone bridge via hyperconjugation, whereas electron-withdrawing halogens (e.g., Cl, F) in analogs could increase electrophilicity at the carbonyl carbon .
  • Substituted phenyl groups may modulate selectivity for specific protein targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone

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